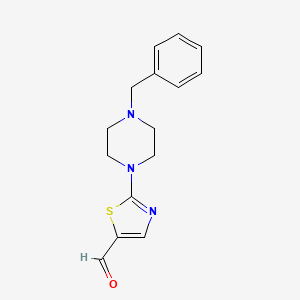![molecular formula C14H9BrF3NO3 B1270165 5-Bromo-2-oxo-1-[3-(trifluoromethyl)benzyl]-1,2-dihydro-3-pyridinecarboxylic acid CAS No. 338982-36-8](/img/structure/B1270165.png)
5-Bromo-2-oxo-1-[3-(trifluoromethyl)benzyl]-1,2-dihydro-3-pyridinecarboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of brominated pyridine derivatives, such as 5-Bromo-2-oxo-1-[3-(trifluoromethyl)benzyl]-1,2-dihydro-3-pyridinecarboxylic acid, involves multiple steps including bromination, nucleophilic substitution, and cyclization reactions. These processes are designed to introduce specific functional groups at precise locations on the pyridine ring, enhancing the molecule's reactivity and enabling further chemical modifications (Niu Wen-bo, 2011).
Molecular Structure Analysis
The molecular structure of brominated pyridine derivatives is characterized by the presence of a bromine atom, a trifluoromethyl group, and a carboxylic acid moiety. These functional groups significantly influence the compound's electronic distribution, molecular geometry, and reactivity. Advanced techniques such as X-ray crystallography have been utilized to determine the precise arrangements of atoms within these molecules, revealing intricate details about their structural configurations (G. Anuradha et al., 2014).
Wissenschaftliche Forschungsanwendungen
Chemical Synthesis and Functionalization
5-Bromo-2-oxo-1-[3-(trifluoromethyl)benzyl]-1,2-dihydro-3-pyridinecarboxylic acid and related compounds have been extensively studied in the field of chemical synthesis. Research has focused on the metalation and functionalization of various bromo- and trifluoromethyl-pyridines, leading to the formation of different carboxylic acids (Cottet et al., 2004). Additionally, these compounds have been utilized as intermediates in the synthesis of new insecticides, showcasing their potential in agricultural chemistry (Niu Wen-bo, 2011).
Vasodilation Properties
Research has also explored the potential vasodilation properties of various 3-pyridinecarboxylates. Studies have shown that certain derivatives exhibit considerable vasodilation potency, indicating their potential use in medical applications, particularly in treating conditions related to vascular health (Girgis et al., 2008).
Crystal Structure Analysis
The crystal structure of derivatives like 5-(trifluoromethyl)picolinic acid has been analyzed, providing insights into their molecular structure and bonding characteristics. These studies are essential in understanding the compound's chemical behavior and potential applications in materials science (Ye & Tanski, 2020).
Spectroscopic and Optical Studies
Spectroscopic and optical studies have been conducted on related bromo- and trifluoromethyl-pyridines. These studies provide valuable data on their chemical properties, such as vibrational frequencies and chemical shifts, which are crucial for their application in various scientific fields, including materials science and chemistry (Vural & Kara, 2017).
Biological Activity
In the domain of biochemistry and pharmaceutical research, derivatives of bromo- and trifluoromethyl-pyridines have been synthesized and evaluated for their antibacterial and antifungal activities. This aspect of research highlights the potential of these compounds in developing new antimicrobial agents (Mehta, 2013).
Eigenschaften
IUPAC Name |
5-bromo-2-oxo-1-[[3-(trifluoromethyl)phenyl]methyl]pyridine-3-carboxylic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H9BrF3NO3/c15-10-5-11(13(21)22)12(20)19(7-10)6-8-2-1-3-9(4-8)14(16,17)18/h1-5,7H,6H2,(H,21,22) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MWXQWMZIZAEDKS-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)C(F)(F)F)CN2C=C(C=C(C2=O)C(=O)O)Br |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H9BrF3NO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901122632 |
Source


|
| Record name | 5-Bromo-1,2-dihydro-2-oxo-1-[[3-(trifluoromethyl)phenyl]methyl]-3-pyridinecarboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901122632 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
376.12 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
338982-36-8 |
Source


|
| Record name | 5-Bromo-1,2-dihydro-2-oxo-1-[[3-(trifluoromethyl)phenyl]methyl]-3-pyridinecarboxylic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=338982-36-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 5-Bromo-1,2-dihydro-2-oxo-1-[[3-(trifluoromethyl)phenyl]methyl]-3-pyridinecarboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901122632 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-[3-(2-Acetylanilino)-1-(dimethylamino)-2-propenylidene]malononitrile](/img/structure/B1270083.png)

![1-[(6-Chloro-3-pyridinyl)methyl]-4-(2,6-dimethylphenyl)piperazine](/img/structure/B1270110.png)



![3-{1-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-1H-indol-3-yl}acrylic acid](/img/structure/B1270126.png)






